Sulfo-Cyanine5.5 NHS ester
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Overview
Description
Sulfo-Cyanine5.5 NHS ester: is an amine-reactive activated ester of sulfonated far-red Cyanine5.5 fluorophore, an analog of Cy5.5®. This compound is widely used for labeling antibodies, sensitive proteins, and other biomolecules that require reactions in purely aqueous environments or without significant additions of organic co-solvents . It is particularly suitable for non-invasive in vivo near-infrared (NIR) imaging and applications requiring low fluorescent background .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Sulfo-Cyanine5.5 NHS ester is synthesized through a series of chemical reactions involving the activation of Cyanine5.5 fluorophore with sulfonate groups and subsequent reaction with N-hydroxysuccinimide (NHS) to form the NHS ester . The reaction typically occurs in an aqueous environment with controlled pH to ensure the stability and reactivity of the NHS ester .
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using high-purity reagents and controlled reaction conditions to ensure consistent product quality. The process includes purification steps such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to verify the purity and molecular weight of the final product .
Chemical Reactions Analysis
Types of Reactions: : Sulfo-Cyanine5.5 NHS ester primarily undergoes substitution reactions where the NHS ester group reacts with primary amines to form stable amide bonds . This reaction is commonly used for labeling proteins and peptides.
Common Reagents and Conditions: : The reaction of this compound with amines is pH-dependent, with optimal conditions being a pH of 8.3-8.5 . Common solvents used include water, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) .
Major Products: : The major products formed from these reactions are amide-linked conjugates of Sulfo-Cyanine5.5 with the target biomolecule, such as labeled antibodies or peptides .
Scientific Research Applications
Chemistry: : Sulfo-Cyanine5.5 NHS ester is used in various chemical applications, including the development of fluorescent probes and sensors for detecting specific analytes .
Biology: : In biological research, this compound is extensively used for labeling proteins, nucleic acids, and other biomolecules for fluorescence microscopy, flow cytometry, and other imaging techniques .
Medicine: : In medical research, this compound is employed in the development of diagnostic tools and therapeutic agents, particularly for cancer imaging and targeted drug delivery .
Industry: : Industrially, this compound is used in the production of fluorescent dyes and labeling reagents for various applications, including quality control and process monitoring .
Mechanism of Action
Sulfo-Cyanine5.5 NHS ester exerts its effects through the formation of stable amide bonds with primary amines on target biomolecules . The sulfonated Cyanine5.5 fluorophore provides strong fluorescence signals, making it ideal for imaging applications . The molecular targets include proteins, peptides, and other biomolecules with accessible amine groups .
Comparison with Similar Compounds
Similar Compounds
Sulfo-Cyanine5 NHS ester: Another sulfonated Cyanine dye with similar properties but different excitation and emission wavelengths.
Alexa Fluor 647: A widely used fluorescent dye with similar spectral properties.
DyLight 649: Another fluorescent dye with comparable characteristics.
Uniqueness: : Sulfo-Cyanine5.5 NHS ester is unique due to its high water solubility, making it suitable for labeling in purely aqueous environments without the need for organic co-solvents . This property is particularly advantageous for labeling sensitive proteins and other biomolecules that may denature in the presence of organic solvents .
Properties
Molecular Formula |
C44H45KN3O16S4 |
---|---|
Molecular Weight |
1039.2 g/mol |
InChI |
InChI=1S/C44H45N3O16S4.K/c1-43(2)36(45(5)32-17-15-28-30(41(32)43)22-26(64(51,52)53)24-34(28)66(57,58)59)12-8-6-9-13-37-44(3,4)42-31-23-27(65(54,55)56)25-35(67(60,61)62)29(31)16-18-33(42)46(37)21-11-7-10-14-40(50)63-47-38(48)19-20-39(47)49;/h6,8-9,12-13,15-18,22-25H,7,10-11,14,19-21H2,1-5H3,(H3-,51,52,53,54,55,56,57,58,59,60,61,62); |
InChI Key |
LUQAZKWTUMBXDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=C5C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)O)(C)C)C.[K] |
Origin of Product |
United States |
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